Diethyl glutarate

Vue d'ensemble

Description

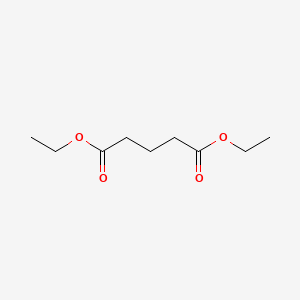

Diethyl glutarate, also known as diethyl pentanedioate, is an organic compound with the molecular formula C9H16O4. It is a diester derived from glutaric acid and ethanol. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl glutarate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl diazoacetate with ethyl acrylate in the presence of a catalyst such as tris(bipyridine)ruthenium(II) dichloride hexahydrate and p-cresol in dichloromethane. The reaction is carried out under irradiation at 25°C for 12 hours, yielding this compound with a total yield of 73% .

Industrial Production Methods

In industrial settings, this compound is typically produced by the esterification of glutaric acid with ethanol. This process involves the use of an acid catalyst, such as sulfuric acid, to facilitate the reaction. The resulting this compound is then purified through distillation to obtain a high-purity product .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Diethyl glutarate undergoes hydrolysis under acidic or basic conditions to yield glutaric acid and ethanol.

Acid-Catalyzed Hydrolysis

-

Conditions : Strong acids (e.g., HCl, H₂SO₄), elevated temperatures (100–130°C).

-

Mechanism : Protonation of the ester carbonyl enhances nucleophilic attack by water.

-

Example :

Yields up to 89% glutaric acid under optimized conditions (catalyst: strong acidic resin, 130°C, 2 h) .

Base-Catalyzed Hydrolysis

-

Conditions : NaOH/KOH in aqueous ethanol, reflux.

-

Mechanism : Nucleophilic acyl substitution by hydroxide ions.

-

Product : Sodium/potassium glutarate, which acidifies to glutaric acid .

Enzymatic Hydrolysis

-

Biological Context : Rapid intracellular hydrolysis by esterases in CD8⁺ T cells releases glutarate, modulating metabolic pathways .

-

Kinetics : Complete conversion within 15 minutes (observed via ¹³C-tracing) .

Transesterification

This compound reacts with alcohols to form new esters, facilitated by acid/base catalysts.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| Methanol, H₂SO₄, reflux | Dimethyl glutarate + EtOH | ~85% | |

| Longer-chain alcohols (e.g., butanol) | Dialkyl glutarates | Variable |

Coordination with Metal Halides

This compound acts as a bidentate ligand for tin(IV) complexes:

Reaction with SnCl₄

-

Conditions : CH₂Cl₂, room temperature.

-

Product : Dimeric complex [Sn₂Cl₈{μ-C₃H₆(CO₂Et)₂}₂]·2CH₂Cl₂ .

-

Each Sn atom adopts an octahedral geometry, coordinated by four Cl⁻ and two ester carbonyl oxygens.

-

-

Side Product : cis-[SnCl₄(H₂O)₂]·C₃H₆(CO₂Et)₂ forms in the presence of moisture .

Hydrogenolysis

Catalytic hydrogenolysis cleaves ester groups under reducing conditions:

Biochemical Modifications

This compound’s metabolic effects arise from glutarate, its hydrolysis product:

-

Enzyme Inhibition : Competitive inhibition of α-ketoglutarate-dependent dioxygenases (e.g., TET2, IC₅₀ = 1.5 mM) .

-

Post-Translational Modification : Glutarylation of PDH-E2 subunit disrupts pyruvate dehydrogenase activity, altering glycolysis .

Comparative Reaction Table

Applications De Recherche Scientifique

Diethyl Glutarate: Emerging Applications and Research Insights

This compound (DEG) is a versatile compound with promising applications across multiple scientific domains, particularly in immunotherapy and industrial chemistry.

Immunological Research Applications

T Cell Immunotherapy Potential

Recent groundbreaking research from Nature demonstrates that this compound has significant implications for T cell immunotherapy:

- Alters CD8+ T cell differentiation

- Increases cytotoxicity against target cells

- Modulates T cell metabolism and function

Key Immunological Mechanisms:

- Increases central memory T cell (T CM) populations

- Downregulates T cell exhaustion markers (TOX, TIM3, LAG3)

- Enhances granzyme B expression, improving immune response

Industrial and Chemical Applications

Chemical Production and Utilization

this compound serves multiple industrial purposes:

Bio-based Production Innovations

Researchers have developed advanced bio-based production methods:

- Metabolically engineered Corynebacterium glutamicum strains

- High-yield glutarate production from renewable resources

- Achieved over 90 g/L glutarate production with up to 0.70 mol/mol yield

Emerging Research Domains

Potential Future Applications

- Antimicrobial agent development

- Electronic component manufacturing (transistors, capacitors)

- Advanced polymer engineering

Molecular Characteristics

Mécanisme D'action

Diethyl glutarate exerts its effects through multiple mechanisms. It can inhibit α-ketoglutarate-dependent dioxygenases, leading to changes in cellular metabolism and differentiation. Additionally, this compound can undergo post-translational modification of proteins, such as the pyruvate dehydrogenase complex, affecting cellular energy production and metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Diethyl succinate

- Diethyl adipate

- Dimethyl glutarate

- Diethyl malonate

Uniqueness

Diethyl glutarate is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct applications in T cell differentiation and cytotoxicity enhancement, making it valuable in immunotherapy research .

Activité Biologique

Diethyl glutarate (DEG), a diester derived from glutaric acid, has garnered attention in recent studies for its significant biological activity, particularly in the modulation of immune responses. This article explores the compound's effects on T cell differentiation, metabolism, and potential therapeutic applications in cancer immunotherapy.

This compound has the chemical formula and is classified as a cell-permeable form of glutarate. It is synthesized through the condensation of two molecules of ethanol with glutaric acid. This structure allows DEG to effectively penetrate cell membranes, facilitating its biological activity within cells .

T Cell Modulation

Recent research indicates that DEG significantly influences CD8+ T cell differentiation and function. In vitro studies have demonstrated that treatment with DEG leads to an increase in the population of central memory-like T cells (CD62Lhi/CD44hi) without adversely affecting cell viability or proliferation . The mechanisms underlying these effects include:

- Inhibition of α-Ketoglutarate-Dependent Dioxygenases (αKGDDs) : DEG acts as a potent inhibitor of several αKGDDs, which are crucial for various metabolic processes and epigenetic regulation. Specifically, it inhibits TET2, an enzyme involved in DNA demethylation, thereby influencing gene expression related to T cell activation .

- Post-Translational Modifications : DEG enhances the glutarylation of the pyruvate dehydrogenase E2 subunit (PDHE2), which alters its activity and disrupts normal metabolic pathways. This modification leads to reduced catalytic activity of the pyruvate dehydrogenase complex (PDHc), affecting energy metabolism within T cells .

In Vitro Studies

A series of experiments were conducted to evaluate the effects of DEG on T cell populations:

- Flow Cytometry Analysis : After seven days of culture with DEG, flow cytometry revealed a significant increase in CD62Lhi/CD44hi TCM-like cells compared to controls. The increase was dose-dependent, suggesting a direct relationship between DEG concentration and T cell differentiation .

| Treatment Concentration | CD62Lhi/CD44hi Cell Count |

|---|---|

| Control | Low |

| 0.5 mM | Moderate |

| 1 mM | High |

| 2 mM | Very High |

In Vivo Studies

In vivo administration of DEG has shown promising results in reducing tumor growth. Studies indicate that increased levels of cytotoxic CD8+ T cells correlate with tumor regression following treatment with DEG. This suggests that DEG may enhance anti-tumor immunity by promoting effective T cell responses against cancer cells .

Case Studies

A notable case study involved the administration of DEG in a murine model of cancer. Mice treated with DEG exhibited:

- Increased Tumor Infiltration : Enhanced infiltration of CD8+ T cells into tumor sites was observed.

- Improved Survival Rates : Mice receiving DEG treatment showed significantly improved survival compared to untreated controls.

These findings underscore the potential application of DEG in cancer immunotherapy, particularly as an adjuvant to enhance T cell-mediated responses.

Propriétés

IUPAC Name |

diethyl pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWSNHWQZPEFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061162 | |

| Record name | Diethyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-38-2, 68989-30-0, 68989-31-1 | |

| Record name | Diethyl glutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL GLUTARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, di-C8-26-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, C18-28-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, 1,5-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL GLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84O6XW9RFE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.